molecular formula C13H19ClO B14058003 1-(3-Chloropropyl)-5-ethoxy-2-ethylbenzene

1-(3-Chloropropyl)-5-ethoxy-2-ethylbenzene

Cat. No.: B14058003
M. Wt: 226.74 g/mol
InChI Key: OTXRXUITXRMCGN-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-5-ethoxy-2-ethylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with ethoxy, ethyl, and chloropropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-5-ethoxy-2-ethylbenzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zeolites can also enhance the reaction efficiency and selectivity. The purification of the final product typically involves distillation and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-5-ethoxy-2-ethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The benzene ring can be hydrogenated to form cyclohexane derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) at temperatures around 50°C.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst under high pressure.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

1-(3-Chloropropyl)-5-ethoxy-2-ethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-5-ethoxy-2-ethylbenzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloropropyl)-5-ethoxy-2-ethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H19ClO

Molecular Weight

226.74 g/mol

IUPAC Name

2-(3-chloropropyl)-4-ethoxy-1-ethylbenzene

InChI

InChI=1S/C13H19ClO/c1-3-11-7-8-13(15-4-2)10-12(11)6-5-9-14/h7-8,10H,3-6,9H2,1-2H3

InChI Key

OTXRXUITXRMCGN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)OCC)CCCCl

Origin of Product

United States

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